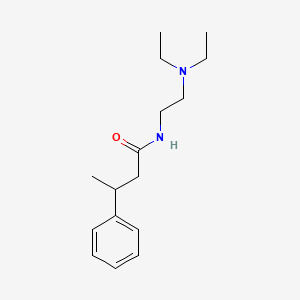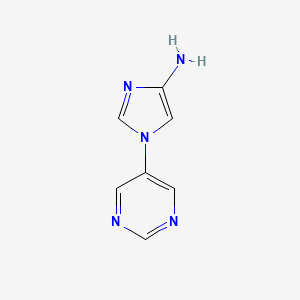
1-(pyrimidin-5-yl)-1H-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-5-yl)-1H-imidazol-4-amine is a heterocyclic compound that features both pyrimidine and imidazole rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-5-yl)-1H-imidazol-4-amine typically involves the condensation of pyrimidine derivatives with imidazole precursors. One common method includes the reaction of 2-aminopyrimidine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-5-yl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF (dimethylformamide).
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-5-yl)-1H-imidazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic properties due to its heterocyclic structure.
Mecanismo De Acción
The mechanism of action of 1-(pyrimidin-5-yl)-1H-imidazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects such as apoptosis in cancer cells. The pathways involved often include kinase signaling pathways, which are crucial for cell growth and survival .
Comparación Con Compuestos Similares
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine-imidazole structure and are known for their biological activity.
Pyrazolo[1,5-a]pyrimidines: Another class of compounds with a similar arrangement of nitrogen atoms, used in medicinal chemistry for their enzyme inhibitory properties.
Uniqueness: 1-(Pyrimidin-5-yl)-1H-imidazol-4-amine is unique due to its specific arrangement of the pyrimidine and imidazole rings, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.
Propiedades
Número CAS |
1184914-11-1 |
|---|---|
Fórmula molecular |
C7H7N5 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-pyrimidin-5-ylimidazol-4-amine |
InChI |
InChI=1S/C7H7N5/c8-7-3-12(5-11-7)6-1-9-4-10-2-6/h1-5H,8H2 |
Clave InChI |
SLCBIDHOVZEWMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)N2C=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


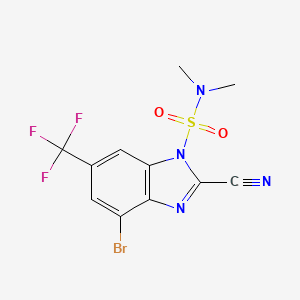


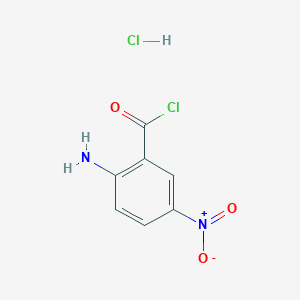
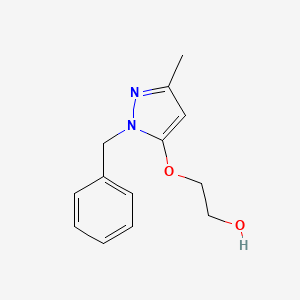
![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
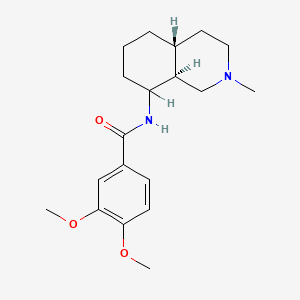

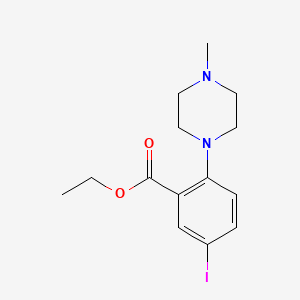
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
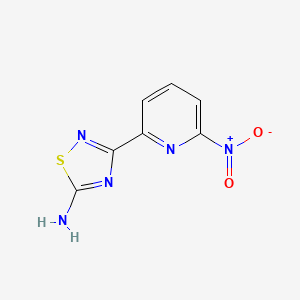

![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
